molecular formula C9H23NO2Si B1615328 4-(Diethoxymethylsilyl)butylamine CAS No. 3037-72-7

4-(Diethoxymethylsilyl)butylamine

Cat. No.: B1615328
CAS No.: 3037-72-7
M. Wt: 205.37 g/mol
InChI Key: YHFFINXFNYQPQA-UHFFFAOYSA-N
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Description

4-(Diethoxymethylsilyl)butylamine is an organosilicon compound with the molecular formula C(9)H({23})NO(_2)Si. It is characterized by the presence of a butylamine group attached to a diethoxymethylsilyl moiety. This compound is notable for its applications in various fields, including materials science, organic synthesis, and potentially in biomedical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethoxymethylsilyl)butylamine typically involves the reaction of 4-aminobutylsilane with diethoxymethylsilane. The process can be summarized as follows:

    Starting Materials: 4-aminobutylsilane and diethoxymethylsilane.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts to accelerate the reaction and improve selectivity is also common. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxymethylsilyl)butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as imines or amides.

    Substitution: The diethoxymethylsilyl group can be substituted with other silyl groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of silyl-substituted compounds.

Scientific Research Applications

4-(Diethoxymethylsilyl)butylamine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound’s ability to modify surfaces makes it useful in the preparation of bioactive surfaces for cell culture and tissue engineering.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(Diethoxymethylsilyl)butylamine exerts its effects involves the interaction of the silyl group with various substrates. The diethoxymethylsilyl group can form stable covalent bonds with hydroxyl groups on surfaces, leading to the formation of siloxane linkages. This property is particularly useful in surface modification and the creation of functionalized materials.

Comparison with Similar Compounds

Similar Compounds

    4-(Trimethoxysilyl)butylamine: Similar in structure but with trimethoxy groups instead of diethoxy groups.

    4-(Triethoxysilyl)butylamine: Contains triethoxy groups, offering different reactivity and solubility properties.

    4-(Dimethoxymethylsilyl)butylamine: Features dimethoxy groups, which may affect its reactivity and applications.

Uniqueness

4-(Diethoxymethylsilyl)butylamine is unique due to its specific combination of diethoxy and methylsilyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise surface modifications and the creation of stable organosilicon compounds.

Properties

IUPAC Name

4-[diethoxy(methyl)silyl]butan-1-amine
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InChI

InChI=1S/C9H23NO2Si/c1-4-11-13(3,12-5-2)9-7-6-8-10/h4-10H2,1-3H3
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InChI Key

YHFFINXFNYQPQA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCCCN)OCC
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Molecular Formula

C9H23NO2Si
Record name SILANE, (4-AMINOBUTYL)DIETHOXYMETHYL-
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DSSTOX Substance ID

DTXSID20893072
Record name 4-​(diethoxymethylsilyl​)​-1-​Butanamine,
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Molecular Weight

205.37 g/mol
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Physical Description

Silane, (4-aminobutyl)diethoxymethyl- is a liquid. (EPA, 1998), Liquid; [CAMEO]
Record name SILANE, (4-AMINOBUTYL)DIETHOXYMETHYL-
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CAS No.

3037-72-7
Record name SILANE, (4-AMINOBUTYL)DIETHOXYMETHYL-
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Record name 4-(Diethoxymethylsilyl)-1-butanamine
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Record name Silane, (4-aminobutyl)diethoxymethyl-
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Record name 4-(Diethoxymethylsilyl)butylamine
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Record name 1-Butanamine, 4-(diethoxymethylsilyl)-
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Record name 4-(diethoxy(methyl)silyl)butylamine
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Record name (4-AMINOBUTYL)DIETHOXY(METHYL)SILANE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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